3-phenyl-1,2-oxathiolane2,2-dioxide

描述

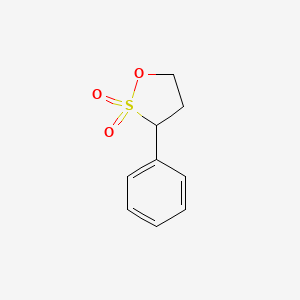

3-Phenyl-1,2-oxathiolane2,2-dioxide is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol It belongs to the class of sultones, which are cyclic sulfonic esters

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1,2-oxathiolane2,2-dioxide typically involves the reaction of phenyl-substituted precursors with sulfur dioxide and an appropriate oxidizing agent. One common method includes the cyclization of phenyl-substituted sulfonic acids under controlled conditions to form the desired sultone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

化学反应分析

Types of Reactions: 3-phenyl-1,2-oxathiolane2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sultone ring into corresponding thiols or sulfides.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted phenyl derivatives .

科学研究应用

While 3-phenyl-1,2-oxathiolane 2,2-dioxide is mentioned in the search results, comprehensive data tables and well-documented case studies specifically focusing on its applications are not available in the provided context. However, the search results do offer some information regarding similar compounds and their uses, as well as some data on the general properties and synthesis of oxathiolanes.

Information on Oxathiolanes and Related Compounds

- Use as intermediates: 1,2-Oxathiolane 2,2-dioxide can be used as an intermediate in manufacturing sulfopropylated substances, such as detergents, lathering agents, and bacteriostats, to confer water solubility and anionic characteristics . It can also be used as a corrosion inhibitor for mild steel and as a precursor for manufacturing aqueous polyurethane dispersions and light-sensitive dyes for photographic and radiographic applications .

- As perfuming agents: Oxathiane and oxathiolane derivatives are useful as perfuming and flavoring agents .

- Synthesis: Optically active 2-substituted taurines can be synthesized from enantiopure α-amino acids, with the key reaction being the conversion of an acetylthio group into a sulfonic acid group using performic acid as an oxidizing reagent .

- Asymmetric Synthesis: Asymmetric synthesis of β-amino sulfonates can be achieved via Lewis acid-catalyzed aza-Michael addition of enantiopure hydrazines to α,β-unsaturated sulfonates .

- Antimicrobial Activity: Nitrogen-containing molecules, including triazole-linked trimethoxyphenyl scaffolds, have shown potential as antibacterial and antifungal agents .

Safety and Hazard Classification

- 1,2-Oxathiolane, 2,2-dioxide is considered a skin irritant, warranting hazard classification . It could pose an unreasonable risk to workers unless adequate control measures to minimize dermal, ocular, and inhalation exposure are implemented .

- In an eye irritation study on rabbits, undiluted 1,2-Oxathiolane, 2,2-dioxide was found to be highly irritating, causing conjunctivitis and corneal issues .

- The median lethal concentration (LC50) of 1,2-Oxathiolane, 2,2-dioxide in rats, when exposed to the chemical vapor through whole-body inhalation, was determined to be between 1.3 mg/L and 2.14 mg/L (260 ppm and 425 ppm) .

Additional Information

- The chemical is not recommended for use in consumer products .

- The assessment of the chemical is considered sufficient, provided that the recommended amendment to the classification is adopted, and labeling and all other requirements are met under workplace health and safety and poisons legislation .

作用机制

The mechanism of action of 3-phenyl-1,2-oxathiolane2,2-dioxide involves its interaction with molecular targets through its sulfonic ester group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic substitution reactions .

相似化合物的比较

- 1,2-Oxathiolane 2,2-dioxide

- 1,2-Dithiolane 1,1-dioxide

- 1,2-Dithiane 1,1-dioxide

- 1,2-Oxathiolane 2-oxide

- 1,2-Oxathiane 2-oxide

Uniqueness: 3-phenyl-1,2-oxathiolane2,2-dioxide is unique due to its phenyl substitution, which imparts distinct chemical and physical properties compared to other sultones.

生物活性

3-Phenyl-1,2-oxathiolane-2,2-dioxide, a compound belonging to the oxathiolane family, has garnered attention for its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including toxicity assessments, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

3-Phenyl-1,2-oxathiolane-2,2-dioxide is characterized by a five-membered ring structure containing sulfur and oxygen atoms. The presence of the phenyl group enhances its chemical reactivity and biological interactions.

Skin and Eye Irritation

Research indicates that 3-phenyl-1,2-oxathiolane-2,2-dioxide is a significant skin irritant. In studies involving guinea pigs, exposure to the chemical resulted in moderate to severe edema and necrosis at application sites. The chemical was classified as a serious eye irritant based on observations from rabbit models, where corneal opacity and conjunctivitis were noted following exposure .

| Study | Organism | Observation | Outcome |

|---|---|---|---|

| Study 1 | Guinea Pig | Skin irritation | Moderate to severe edema |

| Study 2 | Rabbit | Eye irritation | Corneal opacity observed |

Acute Toxicity

Acute toxicity studies have determined the median lethal concentration (LC50) of 3-phenyl-1,2-oxathiolane-2,2-dioxide in rats to be between 1.3 mg/L and 2.14 mg/L. In high-dose groups, significant mortality was observed within a week of exposure .

Genotoxicity Studies

Genotoxicity assessments revealed that the compound induces chromosomal aberrations in cultured human lymphocytes and CHL fibroblasts. A micronucleus assay conducted on male CD-1 mice indicated increased proportions of micronucleated reticulocytes at higher doses . These findings suggest potential mutagenic properties that warrant further investigation.

Potential Therapeutic Applications

Despite its toxicity profile, there is ongoing research into the therapeutic potential of 3-phenyl-1,2-oxathiolane-2,2-dioxide. Its structural similarity to other bioactive compounds suggests possibilities in medicinal chemistry.

Case Studies

- Cancer Research : In a longitudinal study involving workers exposed to the compound in Germany during the mid-20th century, a notable incidence of glioblastoma and intestinal malignancies was reported. The mean latency period for tumor development was approximately 31 years .

- Pharmacological Investigations : Preliminary studies have explored its role as an anti-inflammatory agent. In vitro assays demonstrated that it could inhibit specific pro-inflammatory cytokines in cultured macrophages .

The biological activity of 3-phenyl-1,2-oxathiolane-2,2-dioxide may be attributed to its ability to interact with cellular signaling pathways. Research suggests that it may modulate oxidative stress responses and inflammatory pathways through the generation of reactive oxygen species (ROS) .

属性

IUPAC Name |

3-phenyloxathiolane 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-13(11)9(6-7-12-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXVQKQXOJYKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289285 | |

| Record name | 3-Phenyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26910-63-4 | |

| Record name | 1,2-Oxathiolane, 3-phenyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26910-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026910634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。